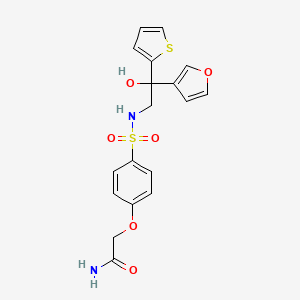

2-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide

Description

This compound (CAS: 2097888-69-0, molecular formula: C₁₈H₁₈N₂O₆S₂, molecular weight: 422.5) features a hybrid heterocyclic structure with a sulfamoylphenoxyacetamide backbone. Its key structural elements include:

- Furan-3-yl and thiophen-2-yl groups: Positioned on a hydroxyethyl chain.

- Sulfamoyl group: Linked to a phenoxy ring.

- Acetamide moiety: Provides hydrogen-bonding capacity.

Properties

IUPAC Name |

2-[4-[[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S2/c19-17(21)11-26-14-3-5-15(6-4-14)28(23,24)20-12-18(22,13-7-8-25-10-13)16-2-1-9-27-16/h1-10,20,22H,11-12H2,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLZPCOGEIBWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)(C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.47 g/mol. Its structure incorporates a furan ring, a thiophene moiety, and a sulfamoyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₅S |

| Molecular Weight | 378.47 g/mol |

| CAS Number | 2034240-01-0 |

The biological activity of 2-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, similar to COX-II inhibitors, which play a role in pain and inflammation pathways .

- Cellular Signaling Modulation : It can modulate signaling pathways by interacting with various receptors or cellular targets, potentially leading to altered cell proliferation and apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, likely through disruption of bacterial cell wall synthesis or function .

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to 2-(4-(N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide possess significant antimicrobial activity. For instance, compounds with furan and thiophene rings have shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis . A notable study highlighted that compounds with similar structural motifs exhibited IC50 values in the micromolar range against cancer cell lines, suggesting potential for further development .

Case Studies

- Study on COX-II Inhibition : A series of sulfonamide derivatives were synthesized and tested for COX-II inhibition, revealing that some analogs exhibited IC50 values lower than traditional NSAIDs like Celecoxib, indicating promising anti-inflammatory properties .

- Antimicrobial Evaluation : A recent study evaluated several furan-thiophene derivatives against common pathogens, finding that one derivative had an MIC comparable to established antibiotics, suggesting its potential as a lead compound for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing sulfamoyl, acetamide, or heterocyclic motifs (Table 1). Key differences in substituents, synthesis, and spectroscopic data are highlighted.

Table 1: Structural Comparison

Key Observations :

Heterocyclic Diversity: The target compound uniquely combines furan-3-yl and thiophen-2-yl groups, whereas analogs like 5c and feature only thiophene. Compounds such as incorporate furan-2-yl with triazole. The hydroxyethyl linker in the target compound is distinct; most analogs (e.g., ) use non-hydroxylated linkers.

However, structurally related compounds (e.g., ) were synthesized in 72–79% yields via nucleophilic substitution or condensation reactions. Compound 5c was obtained as green crystals (mp 208–210°C), suggesting higher crystallinity than the target compound’s undefined physical state .

Table 2: Spectroscopic and Physicochemical Data

Notable Differences :

- Spectroscopic Features : The target compound lacks reported IR/NMR data, but analogs like 5c show strong NH and C=O stretches (3260, 1680 cm⁻¹) and distinct aromatic proton shifts (δ 6.85–7.90).

- Thermal Stability : Analogs with methoxy or sulfonyl groups (e.g., ) exhibit higher melting points (>196°C), suggesting that the target compound’s hydroxyethyl group may reduce crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.